L-Glucono-gamma-lactone

Catalog No.
S533064
CAS No.
74464-44-1
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Glucono-gamma-lactone

CAS Number

74464-44-1

Product Name

L-Glucono-gamma-lactone

IUPAC Name

(3S,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m0/s1

InChI Key

SXZYCXMUPBBULW-FCAWWPLPSA-N

SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

L-Glucono-gamma-lactone; L-Glucono-1,4-lactone; L-Gluconic acid, gamma-lactone; Glucono-gamma-lactone, L-;

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O

Description

The exact mass of the compound L-Glucono-gamma-lactone is 178.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Food Science Research

L-GGL functions as a food additive (E number E575) with several functionalities in research settings. It acts as:

  • Sequestrant: L-GGL can bind metal ions, preventing them from participating in undesirable reactions that affect food quality, color, or stability. This property is valuable in studying the shelf life and safety of food products [].
  • Acidifier: L-GGL can mildly lower the pH of food systems. Researchers use it to investigate the impact of acidity on various aspects of food, such as microbial growth, enzyme activity, and textural properties.
  • Curing Agent: In meat curing research, L-GGL can contribute to the preservation process and flavor development. Scientists study its effectiveness compared to traditional curing agents and its influence on other quality parameters.

Biological Research

Beyond food science, L-GGL offers advantages in broader biological research. Here are some examples:

  • Cell Culture Studies: Researchers utilize L-GGL as a buffering agent to maintain a stable pH in cell culture media. This is crucial for optimal cell growth and function during various biological experiments.
  • Microbial Physiology Studies: Scientists can leverage L-GGL's ability to chelate metal ions to investigate their role in microbial growth and metabolism. This helps understand the specific nutrient requirements of different microorganisms.

L-Glucono-gamma-lactone is a cyclic ester derived from D-gluconic acid, characterized by its lactone structure. It is a colorless, crystalline compound that plays a crucial role in various biochemical processes, particularly in the biosynthesis of ascorbic acid (vitamin C) in certain organisms. The compound has the chemical formula C₆H₁₰O₆ and is known for its stability and solubility in water. L-Glucono-gamma-lactone can spontaneously hydrolyze to form gluconic acid, which is an important metabolite in carbohydrate metabolism .

  • Hydrolysis: It can hydrolyze spontaneously in aqueous solutions to produce gluconic acid:
    C6H10O6+H2OC6H12O7\text{C}_6\text{H}_{10}\text{O}_6+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{12}\text{O}_7
  • Enzymatic Reactions: L-Glucono-gamma-lactone serves as a substrate for various enzymes, including L-gulono-gamma-lactone oxidase, which catalyzes its oxidation to produce ascorbic acid and hydrogen peroxide:
    L Glucono gamma lactone+O2Ascorbic Acid+H2O2\text{L Glucono gamma lactone}+\text{O}_2\rightarrow \text{Ascorbic Acid}+\text{H}_2\text{O}_2
  • Reactions with Glucose: It can also be involved in enzymatic pathways converting glucose into other metabolites through the action of glucose oxidase .

L-Glucono-gamma-lactone exhibits several biological activities:

  • Vitamin C Synthesis: It plays a pivotal role in the biosynthesis of ascorbic acid in mammals that possess the necessary enzymatic machinery. In species lacking this capability, such as humans and guinea pigs, the metabolic pathway is disrupted due to mutations in the relevant genes .
  • Antioxidant Properties: As a precursor to vitamin C, L-Glucono-gamma-lactone contributes to antioxidant defenses by facilitating the synthesis of ascorbic acid, which scavenges free radicals and protects cellular components from oxidative damage .

L-Glucono-gamma-lactone can be synthesized through several methods:

  • Chemical Synthesis: It can be produced by dehydrating gluconic acid under controlled conditions.
  • Biological Synthesis: Enzymatic routes involve using glucose oxidase to convert glucose into gluconic acid, which can then cyclize into L-Glucono-gamma-lactone through spontaneous lactonization .
  • Fermentation Processes: Certain microorganisms can ferment glucose to produce L-Glucono-gamma-lactone as a metabolic byproduct .

L-Glucono-gamma-lactone has diverse applications across various fields:

  • Food Industry: Used as a food additive for its stabilizing properties and as an acidity regulator.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of vitamin C and other pharmaceuticals.
  • Cosmetics: Employed in skincare formulations due to its antioxidant properties and ability to enhance skin hydration .

Research indicates that L-Glucono-gamma-lactone interacts with various enzymes and metabolic pathways:

  • Enzyme Substrates: It acts as a substrate for enzymes such as L-gulono-gamma-lactone oxidase, influencing vitamin C production.
  • Inhibition Studies: Studies have shown that it can inhibit certain enzymes at specific concentrations, affecting metabolic pathways related to carbohydrate metabolism .

Several compounds share structural or functional similarities with L-Glucono-gamma-lactone:

CompoundStructure TypeKey Features
Glucono-delta-lactoneDelta lactoneUsed as a food additive; hydrolyzes to gluconic acid.
D-Galactono-1,4-lactone1,4-LactoneInvolved in vitamin C synthesis; similar metabolic roles.
L-Gulono-1,4-lactone1,4-LactonePrecursor in vitamin C biosynthesis; enzymatically converted to L-xylo-hex-3-gulonolactone.

Uniqueness of L-Glucono-gamma-lactone

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Exact Mass

178.0477

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B127M65W5J

Dates

Modify: 2024-04-14
1: Hidalgo ME, Fernández E, Ponce M, Rubio C, Quilhot W. Photophysical, photochemical, and thermodynamic properties of shikimic acid derivatives: calycin and rhizocarpic acid (lichens). J Photochem Photobiol B. 2002 Apr;66(3):213-7. PubMed PMID: 11960732.

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